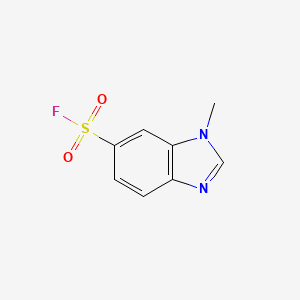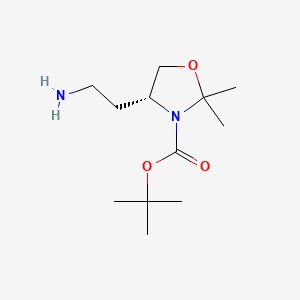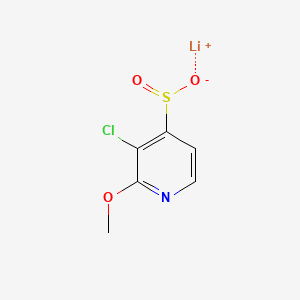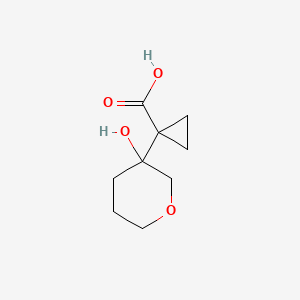
1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid, commonly referred to as 3-hydroxyoxan-3-yl-cyclopropane-1-carboxylic acid or 3-HOCA, is a cyclic organic acid that has recently been studied for its potential applications in scientific research. It is a member of the oxan-3-yl family of cyclic organic acids and is known for its unique properties that make it useful for a variety of laboratory experiments.
Applications De Recherche Scientifique
3-HOCA has been studied for its potential applications in scientific research. It has been used as a model compound for studying the structure and function of other cyclic organic acids, such as oxan-3-yl. It has also been studied for its potential applications in drug delivery, as it is able to penetrate cell membranes more easily than other cyclic organic acids. Additionally, 3-HOCA has been studied for its potential applications in biotechnology, particularly in the production of enzymes and other proteins.
Mécanisme D'action
The mechanism of action of 3-HOCA is not yet fully understood. However, it is believed to interact with cellular membranes and proteins in a manner similar to other cyclic organic acids. It is also believed to act as a proton donor, which may be responsible for its ability to penetrate cell membranes more easily than other cyclic organic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-HOCA are not yet fully understood. However, it has been shown to interact with proteins and cell membranes in a manner similar to other cyclic organic acids. Additionally, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-HOCA in laboratory experiments include its ability to penetrate cell membranes more easily than other cyclic organic acids, its potential to act as a proton donor, and its ability to interact with proteins and cell membranes in a manner similar to other cyclic organic acids. The limitations of using 3-HOCA in laboratory experiments include its potential toxicity and its potential to interact with other compounds in unexpected ways.
Orientations Futures
The potential future directions for 3-HOCA research include further study of its mechanism of action, its potential applications in drug delivery and biotechnology, its potential toxicity, and its potential interactions with other compounds. Additionally, further study of its biochemical and physiological effects is needed in order to gain a better understanding of its potential applications in scientific research.
Méthodes De Synthèse
3-HOCA can be synthesized in a variety of ways. One method involves the reaction of 1-bromo-3-hydroxyoxan-3-yl-cyclopropane-1-carboxylic acid with an alkali metal hydroxide in the presence of an inert solvent. This results in the formation of the desired product, 3-HOCA. Another method involves the reaction of 1-bromo-3-hydroxyoxan-3-yl-cyclopropane-1-carboxylic acid with an alkyl halide in the presence of an aqueous base. This reaction produces the desired product, 3-HOCA.
Propriétés
IUPAC Name |
1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-7(11)8(3-4-8)9(12)2-1-5-13-6-9/h12H,1-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCHWKMBSOTENJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(C2(CC2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
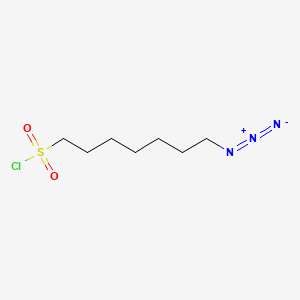
![(3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6605022.png)
![(3R,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6605025.png)
![(3S,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6605031.png)
![tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B6605037.png)
![4-methyl-2-[(pyrimidin-2-yl)carbamoyl]cyclopentane-1-carboxylic acid lithium, Mixture of diastereomers](/img/structure/B6605059.png)
![1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6605065.png)
![2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]azetidin-3-yl}propanoic acid](/img/structure/B6605069.png)
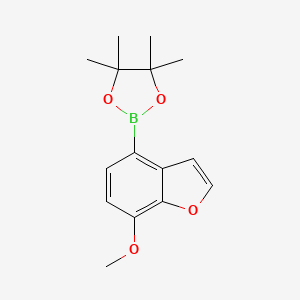
![N-{2-[(6S)-6-(2-cyanopyrrolidine-1-carbonyl)-5-azaspiro[2.4]heptan-5-yl]-2-oxoethyl}-2,2,2-trifluoroacetamide](/img/structure/B6605096.png)
